alpha-Bromocinnamaldehyde
Description
Alpha-Bromocinnamaldehyde is an organic compound that has garnered significant attention in the field of chemical synthesis. It belongs to the class of α,β-unsaturated aldehydes, which are characterized by a carbon-carbon double bond conjugated to an aldehyde group. The presence of a bromine atom at the alpha-position (the carbon atom adjacent to the aldehyde group) introduces unique reactivity, making it a valuable and versatile molecule for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5443-49-2 |
|---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
(E)-2-bromo-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6+ |
InChI Key |
WQRWNOKNRHCLHV-RMKNXTFCSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C=O)Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=O)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)Br |
Other CAS No. |
33603-90-6 |
Synonyms |
alpha-bromocinnamaldehyde alpha-bromocinnamic aldehyde |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Alpha Bromocinnamaldehyde
Established Synthetic Protocols and Their Mechanistic Underpinnings
The traditional synthesis of alpha-bromocinnamaldehyde primarily relies on a two-step process starting from cinnamaldehyde (B126680): an addition reaction followed by an elimination reaction. google.com This sequence has been refined over the years using various reagents and conditions to improve yield and product purity.
Regioselective Bromination-Elimination Sequences
The most conventional route to this compound involves the electrophilic addition of bromine across the alkene double bond of cinnamaldehyde. thieme-connect.de This reaction is typically carried out in a solvent such as acetic acid or carbon tetrachloride at low temperatures. google.comgoogle.com The addition is regioselective, yielding the intermediate 2,3-dibromo-3-phenylpropionaldehyde. google.com
Mechanistically, the process begins with the electrophilic attack of the bromine molecule on the electron-rich double bond of cinnamaldehyde, forming a cyclic bromonium ion intermediate. thieme-connect.de The bromide ion then attacks one of the carbon atoms of the ring from the opposite side, leading to the formation of the dibromo adduct. thieme-connect.de
| Starting Material | Brominating Agent | Solvent | Base | Overall Yield | Reference |
| Cinnamaldehyde | Bromine | Acetic Acid | Potassium Carbonate | 75-85% | google.comchemicalbook.com |
| Cinnamaldehyde | Bromine | Carbon Tetrachloride | 2,4-dimethyl pyridine | 83.0% | google.com |
| Cinnamaldehyde | Bromine | Acetic Acid | Sodium Carbonate | 91% | google.com |
Utilization of Silica (B1680970) Gel Supported Bromine in Synthesis
To enhance safety and ease of handling compared to liquid bromine, methods utilizing silica gel supported bromine have been developed. google.comresearchgate.net In this approach, bromine is adsorbed onto silica gel, creating a solid reagent that can be used for the addition reaction with cinnamaldehyde. google.com The reaction is typically performed in a solvent like carbon tetrachloride, leading to the formation of 2,3-dibromo-3-phenylpropionaldehyde. google.com
A patented method describes the preparation of silica gel supported bromine by refluxing bromine in cyclohexane (B81311) to remove water, followed by adsorption onto silica gel and removal of the solvent. google.com This method is reported to result in high reaction yields and good product quality, with a simpler post-treatment process. google.com While initially explored for educational purposes to demonstrate qualitative addition reactions, this technique has been adapted for quantitative organic synthesis. google.com
Phase Transfer Catalysis in Dehydrobromination Steps
In the dehydrobromination step, the intermediate (2,3-dibromo-3-phenylpropionaldehyde) is often dissolved in a non-polar organic solvent, while the base (like sodium carbonate) is an inorganic salt, leading to a two-phase reaction system. google.com To facilitate the reaction between the two immiscible phases, phase transfer catalysis is employed. google.com
Quaternary ammonium (B1175870) salts are commonly used as phase transfer catalysts in this synthesis. google.com The catalyst transports the hydroxide (B78521) or carbonate anion from the aqueous phase (or solid surface) into the organic phase. Here, the anion can react with the dibromo intermediate to induce the elimination of HBr, forming this compound. google.com This technique avoids the need for a single, often problematic, solvent that can dissolve both reactants and can lead to improved reaction rates and yields. google.com
Novel and Sustainable Synthetic Approaches
Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing this compound.
Catalytic Olefination Methods for this compound Formation
A novel approach for the synthesis of α-bromocinnamaldehydes involves the catalytic olefination of hydrazones derived from aromatic aldehydes. researchgate.net This method utilizes 2-tribromomethyl-1,3-dioxolane as a reagent and proceeds via the formation of ethylene (B1197577) acetals of the target product in moderate to good yields. researchgate.net This represents a significant departure from the traditional bromination-elimination pathway starting from cinnamaldehyde.
Another area of research involves the use of this compound as a building block in further catalytic reactions, such as the Masuda borylation Suzuki cross-coupling (MBSC), highlighting its utility as a reactive intermediate in complex molecule synthesis. beilstein-journals.orgnih.gov
Green Chemistry Principles in this compound Synthesis
Efforts to develop greener synthetic routes for this compound focus on reducing environmental impact and production costs. google.com One patented process emphasizes the use of recyclable solvents and inexpensive, low-toxicity weak bases for the elimination step. google.com This approach optimizes process conditions to lower costs and improve product quality, making it more suitable for industrial-scale production. google.com
Chemo- and Stereoselective Considerations in this compound Synthesis
The synthesis of α-bromocinnamaldehyde presents significant challenges related to both chemoselectivity and, most notably, stereoselectivity. The presence of the carbon-carbon double bond allows for the existence of two geometric isomers, (E)- and (Z)-α-bromocinnamaldehyde. The control of this stereochemistry is paramount, as the specific isomer used can dramatically influence the outcome of subsequent chemical transformations, including complex catalytic asymmetric reactions.
Conventional synthesis of α-bromocinnamaldehyde typically involves a two-step process: the addition of bromine across the double bond of cinnamaldehyde to form 2,3-dibromo-3-phenylpropionaldehyde, followed by the elimination of hydrogen bromide (HBr). nih.govgoogle.com While effective in producing the target molecule, these methods often result in a mixture of (E) and (Z) isomers, with poor to moderate selectivity. The total yield for such two-step reactions is generally reported in the range of 75-85%. nih.gov
Modern synthetic strategies have focused on refining the elimination step or developing entirely new pathways to afford high stereoselectivity. The choice of base, solvent, and reaction conditions in the dehydrobromination step is a critical factor influencing the E/Z ratio of the final product. Research has shown that the selection of the base can be pivotal in directing the stereochemical outcome. For instance, in related systems, the use of triethylamine (B128534) (Et3N) has been shown to favor the formation of the (Z)-isomer, whereas cesium carbonate (Cs2CO3) can promote the generation of the (E)-isomer. researchgate.net This highlights a key principle in stereoselective synthesis: the reaction pathway can often be tuned by modifying reaction parameters.
Advanced methods have been developed to provide reliable access to specific isomers, often borrowing from broader strategies for stereoselective alkene synthesis.
Synthesis of (Z)-Isomers:
High (Z)-selectivity can be achieved through specialized metal-promoted reactions. One notable method involves a manganese-promoted sequential process starting from aldehydes and trihaloesters or amides, which proceeds with complete (Z)-stereoselectivity. researchgate.net In a similar vein, samarium diiodide has been used for the stereoselective β-elimination of α,α-dichloro-β-hydroxyesters to yield (Z)-α-chloro-α,β-unsaturated esters, a principle applicable to bromo-analogs. researchgate.net These methods demonstrate the power of specific reagents to control the geometric configuration of the newly formed double bond.
Synthesis of (E)-Isomers:
Conversely, achieving high (E)-selectivity often relies on phosphorus-based olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is a powerful tool for controlling alkene geometry. A highly (E)-selective preparation of α-bromoacrylates, which are structurally related to α-bromocinnamaldehyde, has been developed using brominated Ando phosphonates. organic-chemistry.org This approach allows for the synthesis of α-bromo α,β-unsaturated esters with excellent E-selectivity, providing a clear strategy for accessing the (E)-isomer of α-bromocinnamaldehyde by applying the HWE reaction to benzaldehyde. organic-chemistry.org
The following tables summarize representative findings on the stereoselective synthesis of α-halo-α,β-unsaturated carbonyl systems, illustrating the influence of different methodologies.
Table 1: Methodologies Favoring (Z)-Isomer Formation
| Method | Substrate(s) | Key Reagent(s) | Solvent | Yield | Selectivity (Z:E) | Reference |
|---|---|---|---|---|---|---|
| Mn-Promoted Reaction | Aldehydes, Ethyl trichloroacetate | Rieke Manganese (Mn*) | THF | 61-95% | >98:2 | researchgate.net |
| SmI₂-Mediated Elimination | α,α-dichloro-β-hydroxyesters | Samarium diiodide (SmI₂) | THF | 75-95% | >98:2 | researchgate.net |
Table 2: Methodologies Favoring (E)-Isomer Formation
| Method | Substrate(s) | Key Reagent(s) | Solvent | Yield | Selectivity (E:Z) | Reference |
|---|---|---|---|---|---|---|
| HWE Reaction | Aldehydes, Brominated Ando phosphonates | Sodium hydride (NaH) | THF | 70-99% | 80:20 to >98:2 | organic-chemistry.org |
The stereochemical integrity of α-bromocinnamaldehyde is a critical consideration for its application in further synthetic endeavors. For example, the asymmetric reduction of α-bromocinnamaldehyde using baker's yeast shows that the stereochemistry of the starting alkene influences the configuration of the product alcohol. polimi.it Similarly, N-Heterocyclic Carbene (NHC)-catalyzed reactions, such as [3+3] cycloadditions, utilize α-bromocinnamaldehyde as a key building block where its geometry is fundamental to the construction of complex, stereodefined heterocyclic scaffolds. acs.org Therefore, the development of robust and highly stereoselective synthetic routes to both (E)- and (Z)-α-bromocinnamaldehyde is not merely an academic exercise but a crucial enabler for advanced organic synthesis.
Elucidation of Reactivity and Mechanistic Pathways of Alpha Bromocinnamaldehyde Transformations
Nucleophilic Addition Reactions
The electrophilic nature of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system in alpha-bromocinnamaldehyde makes it susceptible to nucleophilic attack. These reactions can proceed via two main pathways: direct addition to the carbonyl group or conjugate addition to the double bond.
Carbonyl Activation and Subsequent Additions
The aldehyde group in this compound can be activated by various means, including N-heterocyclic carbenes (NHCs), to facilitate nucleophilic additions. For instance, the reaction of this compound with an NHC generates a Breslow intermediate. This intermediate can then undergo further transformations. researchgate.net
One notable application is in asymmetric catalysis. Chiral NHCs can catalyze the enantioselective [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles. researchgate.net The reaction proceeds through a vinyl acyl azolium intermediate, formed from the NHC-aldehyde adduct, to yield 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives in good yields and with high enantioselectivities (up to 98% ee). researchgate.net
The reaction mechanism involves the initial addition of the NHC to the aldehyde, forming the Breslow intermediate. This is followed by tautomerization and elimination of the bromide to generate an α,β-unsaturated acylazolium species. This electrophilic intermediate then reacts with the nucleophile. researchgate.netpreprints.org
Conjugate Additions to the α,β-Unsaturated System
The α,β-unsaturated aldehyde moiety in this compound is a classic Michael acceptor, readily undergoing conjugate addition with various nucleophiles. vulcanchem.com This reactivity is fundamental to many synthetic strategies.
A key example is the reaction with phosphorus ylides. Morita-Baylis-Hillman (MBH) adducts derived from α-bromocinnamaldehyde react with phosphines to form Ramirez ylides. This transformation occurs through a novel intramolecular 1,6-conjugate addition of the phosphorus ylide as a crucial step. researchgate.net
Furthermore, in the presence of an NHC catalyst, the α,β-unsaturated acylazolium intermediate generated from this compound can act as a Michael acceptor. preprints.org For example, the reaction with 2-aminophenylenone involves an initial aza-Michael addition to the α,β-unsaturated acyl azolium, followed by an intramolecular Michael addition and subsequent lactonization to afford the cyclized product. preprints.org Similarly, thioamides can act as dinucleophiles, with the sulfur atom undergoing an enantioselective 1,4-addition to the α,β-unsaturated acyl azolium intermediate, leading to the formation of thiazinone heterocycles. acs.org
Cross-Coupling Reactions at the Alpha-Bromine Center
The bromine atom at the alpha-position of this compound provides a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov This reaction has been successfully applied to α-bromocinnamaldehyde for the synthesis of α-substituted cinnamaldehydes. mdpi.com
In a one-pot Masuda borylation-Suzuki coupling (MBSC) sequence, aryl halides are first borylated with pinacolborane to form aryl pinacolyl boronates. These intermediates are then coupled with α-bromocinnamaldehyde in the presence of a palladium catalyst to generate α-substituted cinnamaldehydes in moderate to good yields. mdpi.combeilstein-journals.org This approach maintains the reactivity of the Michael system in the product, allowing for further functionalization. mdpi.combeilstein-journals.org For instance, these α-substituted cinnamaldehydes can undergo subsequent cyclization with tosylhydrazine to produce 3,4-biarylpyrazoles. beilstein-journals.orgsemanticscholar.org
The Suzuki-Miyaura reaction of α-bromocinnamaldehyde has also been explored with potassium alkyltrifluoroborates. Using a palladium catalyst such as PdCl2(dppf)·CH2Cl2 and a base like cesium carbonate, the coupling proceeds to give the desired products in high yields. nih.gov
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of α-Bromocinnamaldehyde
| Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl halides (via MBSC) | Pd(OAc)2 / SPhos | K3PO4 | Toluene (B28343) | 56-82% | mdpi.comresearchgate.net |
Metal-Free Cross-Coupling Approaches
While palladium catalysis is prevalent, metal-free cross-coupling reactions offer a more sustainable alternative. acs.org For instance, a visible-light-promoted, photocatalyst-free aminothiolation of α-bromocinnamaldehydes has been developed to synthesize imidazo[2,1-b]thiazole (B1210989) derivatives. acs.orgresearchgate.net This method involves two distinct photoinduced processes and proceeds under mild, room temperature conditions. researchgate.net
Pericyclic Reactions and Cycloaddition Chemistry
This compound is a valuable substrate in various pericyclic and cycloaddition reactions, often serving as a synthetic equivalent for an alkyne. nih.govresearchgate.net
One of the most significant applications is in [3+2] dipolar cycloadditions. nih.gov The reaction of α-bromocinnamaldehyde with in situ generated nitrile imines (from hydrazonyl chlorides and a base) leads to the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The reaction proceeds with complete regiochemical integrity, and the formation of the stable aromatic pyrazole (B372694) ring is a key driving force, facilitated by the elimination of hydrogen bromide. nih.gov It has been shown that under the basic reaction conditions, α-bromocinnamaldehyde does not decompose to the corresponding alkyne before reacting. nih.gov
N-heterocyclic carbene (NHC) catalysis also enables formal [3+3] cycloaddition reactions. As previously mentioned, chiral NHCs can catalyze the asymmetric [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles to produce chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. researchgate.netrsc.org This transformation proceeds via the formation of an α,β-unsaturated acylazolium intermediate. researchgate.netrsc.org
Furthermore, α-bromocinnamaldehyde has been utilized in the synthesis of Ramirez ylides from its Morita-Baylis-Hillman adducts. researchgate.netrsc.org The reaction with phosphines involves a novel intramolecular 1,6-conjugate addition of a phosphorus ylide as a key step, which can be considered a type of pericyclic process. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-aminophenylenone |
| 3,4-biarylpyrazoles |
| 6-(indole-2-yl)-3-4-dihydropyran-2-one |
| aryl pinacolyl boronates |
| Breslow intermediate |
| cesium carbonate |
| imidazo[2,1-b]thiazole |
| Morita-Baylis-Hillman adducts |
| N-heterocyclic carbenes |
| nitrile imines |
| palladium |
| PdCl2(dppf)·CH2Cl2 |
| pinacolborane |
| potassium alkyltrifluoroborates |
| pyrazoles |
| Ramirez ylides |
| thiazinone |
| thioamides |
| tosylhydrazine |
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of this compound, NHCs facilitate annulation reactions by activating the aldehyde through the formation of key intermediates. rsc.org These reactions provide efficient pathways to construct complex carbo- and heterocyclic frameworks. nih.gov A range of chiral NHC catalysts have been successfully employed in these asymmetric annulations, leading to products with high enantioselectivity. nih.gov
A cornerstone of NHC catalysis involving this compound is the in-situ generation of a highly electrophilic α,β-unsaturated acyl azolium intermediate, also known as a vinyl acyl azolium intermediate. researchgate.netresearchgate.netresearchgate.net The generally accepted mechanism begins with the nucleophilic addition of the NHC to the aldehyde carbon of this compound. nih.govrsc.org This initial step forms a zwitterionic adduct known as the Breslow intermediate. nih.govmdpi.com
Following its formation, the Breslow intermediate undergoes tautomerization. nih.gov The subsequent elimination of the bromide ion from this tautomer generates the crucial α,β-unsaturated acyl azolium species. nih.govrsc.orgmdpi.com This intermediate acts as a potent Michael acceptor, readily reacting with various nucleophiles in subsequent steps of the catalytic cycle. nih.govmdpi.com This activation strategy effectively reverses the normal reactivity of the aldehyde, a concept known as umpolung. ntu.edu.sg
The vinyl acyl azolium intermediate derived from this compound is a key component in asymmetric [3+3] cycloaddition reactions. rsc.org These reactions allow for the construction of chiral six-membered heterocyclic rings with high levels of stereocontrol. rsc.org In these processes, this compound serves as a three-carbon (C3) synthon.
A notable example is the enantioselective [3+3] cycloaddition with indole-derived β-ketoesters. researchgate.netrsc.org Catalyzed by a chiral aminoindanol-derived triazolium salt, the reaction between this compound and β-ketoester indoles produces chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons in good yields and with excellent enantioselectivities, reaching up to 98% ee. researchgate.netresearchgate.netresearchgate.net The reaction proceeds through a Michael addition of the ketoester to the vinyl acyl azolium intermediate, followed by an intramolecular lactonization to yield the final dihydropyranone product. researchgate.netrsc.org
Table 1: NHC-Catalyzed Asymmetric [3+3] Annulation of 2-Bromocinnamaldehyde (B3034118) with 2-(Benzothiazol-2-yl) Ethyl Acetate (B1210297) nih.gov
| Entry | Chiral NHC Precatalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | A | 45 | - |
| 2 | B | 75 | 76 |
| 3 | C | 83 | 80 |
Reaction conditions: 2-(benzothiazol-2-yl) ethyl acetate (1a), 2-bromocinnamaldehyde (2a), NHC precatalyst (10 mol%), and DIPEA in toluene at room temperature.
The reactivity of the NHC-activated this compound has been effectively harnessed for the synthesis of complex indole-fused heterocyclic systems. nih.gov These scaffolds are prevalent in numerous natural products and biologically active molecules. wiley.comnih.gov
In one strategy, an NHC-catalyzed [3+3] cycloaddition between this compound and indolin-2-imines was developed to synthesize dihydropyridinone-fused indoles. nih.gov Similarly, the reaction with indoline-2-thiones provides access to indolo[2,3-b]dihydrothiopyranones. nih.gov Another powerful application is the enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives from the reaction of this compound and indole-derived β-ketoesters, which proceeds with excellent enantioselectivity (up to 98% ee). researchgate.netresearchgate.net This method provides an efficient route to chiral indole-based six-membered heterocycles. rsc.orgbohrium.com
Asymmetric [3+3] Cycloadditions
Intramolecular 1,6-Conjugate Addition Mechanisms
Beyond NHC catalysis, this compound derivatives can participate in unique intramolecular reactions. A notable example involves the synthesis of Ramirez ylides from Morita-Baylis-Hillman (MBH) acetates of this compound. researchgate.net This transformation occurs in a one-pot reaction with phosphines and is distinguished by a novel intramolecular 1,6-conjugate addition of a phosphorus ylide as the key mechanistic step. researchgate.netresearchgate.netscispace.com This process demonstrates the extended conjugation of the dienyl system, allowing for reactivity at the 6-position.
Reductive Transformations and Stereoselective Hydrogenations
The reduction of this compound offers pathways to valuable chiral building blocks. researchgate.netrjpbcs.com Both biocatalytic and electrochemical methods have been explored to achieve these transformations with high stereoselectivity.
Chemoselective Reduction of Carbonyl Moieties
A significant challenge in the reduction of α,β-unsaturated aldehydes is achieving chemoselectivity, specifically the reduction of the carbonyl group while leaving the carbon-carbon double bond intact. For this compound, this selective transformation has been successfully demonstrated. rjpbcs.com
Asymmetric reduction using baker's yeast (Saccharomyces cerevisiae) has been shown to selectively reduce the carbonyl moiety of this compound. researchgate.netrjpbcs.com This biotransformation produces the corresponding α-substituted-3-phenyl-1-propanol with high yields (75-90%) and excellent enantiomeric excess (>81% ee). researchgate.netrjpbcs.com Similarly, electrochemical reduction methods, conducted at an optimized pH of 9.0 using a stainless steel electrode, also resulted in the selective reduction of the C=O group. rjpbcs.com These methods provide optically active alcohols that are useful synthons for various applications. researchgate.netrjpbcs.com
Asymmetric Reduction Methodologies (e.g., Biocatalytic Approaches)
The asymmetric reduction of α-bromocinnamaldehyde is a valuable transformation for producing optically active chiral building blocks. researchgate.net Biocatalytic approaches, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) and isolated enzymes such as enoate reductases, have been extensively investigated for this purpose. researchgate.netpolimi.it
Baker's yeast has proven to be an effective and inexpensive biocatalyst for the asymmetric reduction of α-bromocinnamaldehyde. rjpbcs.com Studies have shown that both free and immobilized baker's yeast can catalyze the reduction, primarily targeting the carbonyl (C=O) moiety. rjpbcs.com This process yields the corresponding (S)-2-bromo-3-phenyl-1-propanol with high enantiomeric excesses (ee), often exceeding 81-99%. rjpbcs.comwiley.com The reaction conditions, such as pH and substrate concentration, significantly influence the stereoselectivity and yield. For instance, adjusting the pH to 5.5 has been shown to produce α-substituted-3-phenyl-1-propanol in excellent yields and enantiomeric excesses. researchgate.net However, the enantiomeric excess of the product can be dependent on the substrate concentration when using fermenting yeast. polimi.it The use of absorbing resins in conjunction with baker's yeast can facilitate the preparation of the saturated bromo-alcohol in high yields and ee. researchgate.net
Isolated enoate reductases (ERs), also known as Old Yellow Enzymes (OYEs), offer a more specific route for the reduction of the carbon-carbon double bond (C=C) in α,β-unsaturated aldehydes like α-bromocinnamaldehyde. researchgate.netpolimi.it Unlike whole-cell systems which can lead to a mixture of products due to the presence of various alcohol dehydrogenases (ADHs), isolated ERs selectively produce the corresponding saturated aldehyde. polimi.it This approach requires a cofactor regeneration system, such as a glucose dehydrogenase (GDH), to recycle the expensive NAD(P)H cofactor. polimi.it While quantitative conversion can be achieved, the resulting α-substituted saturated aldehydes are prone to racemization. polimi.it Strategies like in situ "second-stage" whole-cell reduction have been developed to overcome this limitation, leading to higher enantiomeric excesses. polimi.it
The following table summarizes findings from various biocatalytic reduction studies on α-bromocinnamaldehyde.
| Biocatalyst | Form | Target Moiety | Product | Yield (%) | Enantiomeric Excess (ee %) | Notes |
| Baker's Yeast | Free & Immobilized | C=O | α-bromo cinnamyl alcohol | 75-90 | >81 | Selective reduction of the carbonyl group was observed. rjpbcs.com |
| Baker's Yeast | Whole Cells | C=O | (S)-2-bromo-3-phenyl-1-propanol | - | >99 | Reduction using glucose as a co-substrate. wiley.com |
| Baker's Yeast | Fermenting | C=C and C=O | (S)-2-bromo-3-phenyl-1-propanol | - | - | ee was found to be dependent on substrate concentration. polimi.it |
| OYE1-3 (isolated) | Isolated Enzyme | C=C | 2-bromo-3-phenylpropanal | Quantitative | 36-64 | Prone to racemization; requires cofactor regeneration. polimi.it |
Radical Chemistry Involving this compound
This compound serves as a versatile substrate and precursor in various radical-mediated transformations, including annulation and cyclization reactions. Its structure, featuring a bromo-substituted double bond and an aldehyde, allows for the generation of key radical intermediates.
In N-heterocyclic carbene (NHC) organocatalysis, α-bromocinnamaldehyde is used to generate α,β-unsaturated acyl azolium intermediates. preprints.org These intermediates are key electrophilic species in cascade reactions. For example, in the presence of an NHC catalyst, α-bromocinnamaldehyde reacts with various nucleophiles. The process often involves the formation of a Breslow intermediate, followed by the elimination of the bromide to form the reactive acyl azolium. preprints.org This species can then undergo reactions such as aza-Michael addition followed by intramolecular cyclization and lactonization to yield complex heterocyclic structures. preprints.org
Visible-light-promoted reactions have also utilized α-bromocinnamaldehyde for the synthesis of heterocyclic compounds. researchgate.net A metal-free catalytic system has been developed for the aminothiolation of α-bromocinnamaldehyde to produce imidazo[2,1-b]thiazole derivatives. researchgate.netsioc-journal.cn Mechanistic studies, including electron paramagnetic resonance (EPR) experiments, have confirmed the involvement of carbon and sulfur-centered radicals in this process. amazonaws.com The reaction proceeds through two distinct photoinduced steps under visible light irradiation at room temperature. researchgate.netamazonaws.com
Furthermore, α-bromocinnamaldehyde is a precursor in atom transfer radical cyclization (ATRC) reactions. nih.gov These reactions can be initiated photochemically, where the carbon-bromine bond is cleaved to form a carbon radical, which can then participate in cyclization with unsaturated compounds like alkenes and alkynes. nih.gov The formation of an electron donor-acceptor (EDA) complex between a substrate and α-bromocinnamaldehyde can facilitate this radical generation under light irradiation without the need for an external photocatalyst. researchgate.net Studies have also explored the bactericidal mechanism of α-bromocinnamaldehyde, which has been shown to be independent of reactive oxygen species (ROS), suggesting a novel radical-independent pathway for its biological activity. researchgate.net
Reaction Kinetics and Transition State Analysis
Understanding the reaction kinetics and analyzing the transition states of transformations involving α-bromocinnamaldehyde are crucial for elucidating reaction mechanisms and optimizing conditions.
Kinetic studies have been performed on various reactions involving α-bromocinnamaldehyde. For instance, the inhibition kinetics of α-bromocinnamaldehyde on the enzyme tyrosinase have been investigated. sciengine.comcore.ac.uk By applying the reaction progress curve method described by Tsou, researchers determined the microscopic rate constants for the inhibitor's reaction with both the free enzyme and the enzyme-substrate complex. core.ac.uk
In the realm of organocatalysis, initial rate kinetics for cycloaddition reactions have been studied using 1H NMR experiments. au.dk For example, the reaction between a homologated indenecarbaldehyde and p-bromocinnamaldehyde, catalyzed by a diphenylprolinol silyl (B83357) ether, was analyzed to elucidate the mechanism. au.dk Such studies help in understanding the role of the catalyst and the formation of intermediates. The stereochemical outcome of these reactions is often explained by analyzing the transition state models, where factors like steric hindrance and stabilizing interactions (e.g., π-stacking) dictate the facial selectivity of the attack on the enamine intermediate. au.dkrsc.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate transition states in reactions of related compounds. bohrium.com These analyses help in understanding the electronic properties and steric hindrance of substrates and how they affect reactivity. researchgate.net For the reduction of α,β-unsaturated aldehydes, the higher catalyst loading required for α-bromocinnamaldehyde compared to other aldehydes has been ascribed to the steric hindrance from the bulky bromo substituent in the α-position, which makes it less reactive. chalmers.se Transition states for such reductions on oxide surfaces can be modeled using methods like the climbing image nudged elastic band (CI-NEB) method to understand the reaction mechanism. chalmers.se
Derivatization Strategies and Synthetic Utility of Alpha Bromocinnamaldehyde As a Building Block
Synthesis of Complex Organic Architectures
The strategic positioning of a bromine atom at the alpha-position and an aldehyde group makes α-bromocinnamaldehyde a valuable precursor for the synthesis of diverse and complex organic frameworks. researchgate.netrsc.orgmaynoothuniversity.ie Its utility has been demonstrated in the construction of various heterocyclic and acyclic systems.
Access to Imidazo[2,1-b]thiazole (B1210989) Derivatives
A noteworthy application of α-bromocinnamaldehyde is in the synthesis of imidazo[2,1-b]thiazole derivatives. acs.org A visible-light-promoted, metal-free catalytic system has been developed for the aminothiolation of α-bromocinnamaldehydes. acs.orgacs.org This method allows for the synthesis of a diverse range of imidazo[2,1-b]thiazole derivatives in satisfactory yields at room temperature. acs.orgacs.org The reaction is characterized by its use of readily available starting materials, operational simplicity, and mild reaction conditions. acs.orgacs.org
The process involves the intermolecular cyclization of 2-mercaptobenzimidazoles and Z-α-bromocinnamaldehydes, facilitated by visible light and a base, to construct benzoimidazo[2,1-b]thiazole derivatives. acs.org This approach represents a significant advancement over previous methods that often required harsh conditions, such as high temperatures and the use of metal catalysts. acs.org
Table 1: Examples of Imidazo[2,1-b]thiazole Derivatives from α-Bromocinnamaldehyde
| Derivative | Yield | Reference |
|---|---|---|
| 3-phenylbenzoimidazo[2,1-b]thiazole-2-carbaldehyde | 75% | amazonaws.com |
| 3-(4-bromophenyl)benzoimidazo[2,1-b]thiazole-2-carbaldehyde | 60% | amazonaws.com |
| 3-(4-methoxyphenyl)benzoimidazo[2,1-b]thiazole-2-carbaldehyde | 64% | amazonaws.com |
Construction of Pyrazole (B372694) Derivatives
Alpha-bromocinnamaldehyde serves as a key building block in the synthesis of pyrazole derivatives. researchgate.net One-pot procedures have been developed that utilize a Masuda borylation Suzuki cross-coupling (MBSC) approach. beilstein-journals.org In this method, aryl halides are coupled with α-bromocinnamaldehyde without compromising the reactivity of the Michael system. beilstein-journals.org The process involves the borylation of aryl halides, followed by coupling with α-bromocinnamaldehyde to form an intermediate enal. beilstein-journals.org Subsequent cyclization with tosylhydrazine leads to the formation of the corresponding pyrazoles. beilstein-journals.org This methodology allows for the introduction of various aryl substituents at the 4-position of the pyrazole ring. beilstein-journals.org
The cyclocondensation reaction between α,β-unsaturated carbonyl compounds like α-bromocinnamaldehyde and hydrazine (B178648) derivatives is a fundamental method for creating the pyrazole ring structure. nih.gov
Formation of Acyclic cis-Enediynes
A novel and efficient synthesis of acyclic cis-enediynes has been established using α-bromocinnamaldehyde as a starting material. nih.gov This multi-step synthesis involves an acid-catalyzed rearrangement of 1,2-diyn-2-propen-1-ols, which are derived from α-bromocinnamaldehyde. nih.gov The reaction proceeds in the presence of an acid catalyst, such as (±)-10-camphorsulfonic acid (CSA), and a nucleophile like water, alcohol, or thiol. nih.gov This method has been shown to produce a variety of acyclic cis-enediynes in good yields. nih.govresearchgate.net
Transformations of the Aldehyde Functionality
The aldehyde group in α-bromocinnamaldehyde is a key site for various chemical transformations, enabling the synthesis of a wide array of derivatives. maynoothuniversity.ie For instance, the aldehyde can be protected as a diethyl acetal. maynoothuniversity.ie
Furthermore, the aldehyde functionality can participate in cycloaddition reactions. N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles. researchgate.net This reaction proceeds through a vinyl acyl azolium intermediate, yielding chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons with high enantioselectivities. researchgate.net The aldehyde can also be involved in Wittig-type olefination reactions for carbon chain homologation. mcmaster.ca
Regioselective Functionalization at the Alpha-Position
The bromine atom at the α-position of α-bromocinnamaldehyde directs regioselective functionalization. This has been exploited in various synthetic strategies. For example, in the synthesis of pyrazoles, the bromine atom is displaced during the cross-coupling reaction. beilstein-journals.org
In the context of synthesizing highly substituted carbocycles, α-bromocinnamaldehyde can undergo a formal [4+1] and [5+1] annulation through an SN2–conjugate addition sequence. acs.org This allows for the stereoselective synthesis of densely functionalized cyclopentanes. acs.org The reaction of α-bromocinnamaldehyde with nucleophiles can proceed via different pathways, including SN2' substitution, where the nucleophile attacks the γ-position of the allylic system. semanticscholar.org
Advanced Spectroscopic and Structural Characterization in Research Contexts
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
X-ray crystallography offers an unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. For α-bromocinnamaldehyde, this analysis reveals critical details about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
Similarly, in studies involving guanidinium (B1211019) ylide mediated aziridination reactions with α-bromocinnamaldehyde, X-ray crystallographic analysis was crucial in identifying a spiro imidazolidine-oxazolidine intermediate. chemsrc.com This highlights the technique's importance in verifying reaction intermediates and understanding reaction mechanisms at a molecular level. chemsrc.com Furthermore, X-ray diffraction has been employed to analyze the structure of nanosheets prepared from α-bromocinnamaldehyde, confirming their crystalline nature. bohrium.com
The general procedure for such an analysis involves mounting a suitable crystal on a diffractometer. wiley-vch.de Data is collected, processed, and the structure is solved and refined to yield a detailed molecular model. chemmethod.com
Table 1: Representative Crystallographic Data Collection Parameters
| Parameter | Value |
|---|---|
| Diffractometer | Bruker SMART CCD wiley-vch.de |
| Radiation | Cu-Kα chemmethod.com |
| Temperature | 193 K wiley-vch.de |
| Data Collection Method | Omega scans wiley-vch.de |
| Structure Solution | Charge flipping (Superflip) chemmethod.com |
| Refinement | Full-matrix least-squares on F² (Jana2006) chemmethod.com |
Note: This table represents typical parameters from related studies and not specifically for α-bromocinnamaldehyde itself.
Advanced NMR Spectroscopy for Conformational and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For α-bromocinnamaldehyde, ¹H and ¹³C NMR provide foundational data for structural confirmation.
In a typical ¹H NMR spectrum of α-bromocinnamaldehyde in CDCl₃, the aldehydic proton appears as a singlet around 9.341 ppm. chemicalbook.com The aromatic protons resonate in the region of 7.48-8.00 ppm. chemicalbook.com The vinylic proton signal is also identifiable within the aromatic region. chemicalbook.com
Advanced NMR techniques can offer deeper insights. For example, in the study of reactions involving α-bromocinnamaldehyde, NMR is essential for characterizing the resulting products. amazonaws.comrsc.org High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula of the synthesized compounds. amazonaws.comrsc.org In mechanistic studies, NMR can be used to monitor the progress of a reaction and identify key intermediates, providing crucial information about the reaction pathway. researchgate.net
Table 2: Representative ¹H NMR Data for α-Bromocinnamaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.341 chemicalbook.com | s | - |
| Aromatic/Vinylic | 7.48 - 8.00 chemicalbook.com | m | - |
Data recorded in CDCl₃. chemicalbook.com
Mass Spectrometry for Reaction Monitoring and Product Verification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in the study of α-bromocinnamaldehyde for several reasons, including reaction monitoring and product verification.
In synthetic chemistry, MS is routinely used to confirm the identity of products formed in reactions with α-bromocinnamaldehyde. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. amazonaws.comrsc.org For example, in the synthesis of various compounds from α-bromocinnamaldehyde, HRMS was used to confirm that the calculated and found molecular masses were in agreement, thus verifying the successful synthesis of the target molecules. amazonaws.comrsc.org
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is also a key technique for the quantitative analysis of α-bromocinnamaldehyde in various matrices. chinesestandard.us This is important for quality control and for determining its concentration in commercial products. chemsrc.com The technique involves separating the components of a mixture by GC, followed by detection and identification by MS based on the mass spectrum of each component. chinesestandard.us
In the context of reaction monitoring, techniques like HPLC-ESI-MS can be employed to track the consumption of reactants and the formation of products over time. echemi.com This provides valuable kinetic and mechanistic information. echemi.com
Table 3: Mass Spectrometry Data for α-Bromocinnamaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrO sigmaaldrich.com |
| Molecular Weight | 211.06 g/mol sigmaaldrich.com |
Vibrational Spectroscopy for Functional Group and Interaction Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also shed light on intermolecular interactions.
The IR spectrum of α-bromocinnamaldehyde shows characteristic absorption bands that correspond to the vibrations of its specific functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the aldehyde group. vulcanchem.com The presence of the aromatic ring and the carbon-carbon double bond also give rise to characteristic peaks in the spectrum. vulcanchem.com The infrared spectrum can be used as a fingerprint for the identification of the compound and to confirm its purity. echemi.comavantorsciences.com
Raman spectroscopy, a complementary technique to IR, has also been utilized in studies involving cinnamaldehyde (B126680) derivatives. science.gov For instance, it has been used to follow the penetration of trans-cinnamaldehyde into the skin. science.gov Confocal Raman microscopy can provide spatially resolved chemical information. rsc.org While specific Raman data for α-bromocinnamaldehyde was not found in the search results, the principles of the technique would be applicable for its analysis.
Table 4: Key Infrared (IR) Absorption Bands for Cinnamaldehyde Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (aldehyde) | Stretching | ~1685 vulcanchem.com |
| C=C (alkene) | Stretching | Varies |
| C-H (aromatic) | Stretching | >3000 |
| C-H (aldehyde) | Stretching | ~2850, ~2750 |
Note: These are approximate values for cinnamaldehyde derivatives. The exact positions can vary for α-bromocinnamaldehyde.
Computational and Theoretical Chemistry Studies of Alpha Bromocinnamaldehyde Systems
Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)
Electronic structure calculations are fundamental to understanding the intrinsic reactivity of alpha-bromocinnamaldehyde. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net
Studies on cinnamaldehyde (B126680) and its derivatives have utilized Density Functional Theory (DFT), often at the B3LYP/6-31G(d,p) level of theory, to calculate these frontier orbital energies. maynoothuniversity.ie For this compound, the presence of the electron-withdrawing bromine atom and the carbonyl group significantly influences its electronic properties. bohrium.com DFT calculations have been employed to determine the global electrophilicity index (ω), a measure of a molecule's ability to act as an electrophile, which can be calculated from the HOMO and LUMO energies. maynoothuniversity.ieresearchgate.net This index is crucial for predicting the molecule's behavior in reactions where it acts as an electrophile, such as in Michael additions. maynoothuniversity.ie
The HOMO-LUMO gap for Schiff bases derived from this compound has been calculated to be around 7.24 eV and 7.28 eV, with these relatively small gaps suggesting high chemical reactivity. researchgate.net The electron-donating and electron-accepting capacities are crucial factors in various chemical interactions. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity Index (ω) | Methodology |
|---|---|---|---|---|---|
| trans-Cinnamaldehyde | -6.50 | -2.25 | 4.25 | 2.05 | B3LYP/6-31G(d,p) maynoothuniversity.ie |
| p-Bromocinnamaldehyde | -6.62 | -2.45 | 4.17 | 2.31 | B3LYP/6-31G(d,p) maynoothuniversity.ie |
| Schiff Base of α-Bromocinnamaldehyde | Not Specified | Not Specified | ~7.24 | Not Specified | DFT researchgate.net |
Reaction Mechanism Elucidation via DFT Calculations
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the detailed mechanisms of reactions involving this compound. researchgate.net These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This provides a step-by-step understanding of how reactants are converted into products.
One significant area of study is in N-Heterocyclic Carbene (NHC) catalyzed reactions. DFT studies have been instrumental in understanding the mechanism of formal [3+3] and [4+2] cycloaddition reactions where this compound is a key substrate. researchgate.netacs.org In these reactions, the NHC catalyst adds to the aldehyde to form a Breslow intermediate. This can then eliminate the bromide ion to generate a crucial α,β-unsaturated acyl azolium intermediate. preprints.org This highly electrophilic species is central to the subsequent annulation steps. researchgate.netpreprints.org DFT calculations help to rationalize the observed stereoselectivity (enantio- and stereo-control) by comparing the energy barriers of different possible reaction pathways. researchgate.net
For instance, in the NHC-catalyzed cascade reaction of this compound with an imine, the proposed mechanism involves the formation of the α,β-unsaturated acyl azolium, followed by aza-Michael addition of the imine anion to this intermediate, leading to an enolate which then undergoes intramolecular cyclization and lactonization. preprints.org Computational studies can validate such proposed pathways by calculating the energies of each intermediate and transition state. nih.govnih.gov
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are frequently used to predict spectroscopic data, such as NMR and IR spectra, which aids in structure elucidation and characterization. iosrjournals.org By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated and compared with experimental data to confirm the structure of reaction products derived from this compound. iosrjournals.org
Furthermore, computational studies are vital for understanding the conformational preferences of this compound and its derivatives. The molecule's reactivity and the stereochemical outcome of its reactions are often dictated by its most stable conformation. DFT calculations can determine the relative energies of different conformers (e.g., s-cis vs. s-trans isomers) and the energy barriers for their interconversion. maynoothuniversity.ie In complex reactions, like the enantioselective synthesis of dihydroquinolines from this compound, understanding the conformational preferences of intermediates and transition states is crucial for explaining the observed stereoselectivity. acs.org NMR conformational studies, supported by calculations, can provide insights into the three-dimensional structure of molecules in solution. tdx.cat
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact. For this compound, modeling is used to understand its reactivity patterns and the factors that control selectivity in its reactions. researchgate.net
Docking simulations, for example, can model the interaction of this compound with a catalyst's active site. google.comnih.gov This approach helps to explain the origins of enantioselectivity in catalytic reactions by visualizing how the substrate binds within the chiral environment of the catalyst. The preferred binding orientation, which minimizes steric hindrance and maximizes favorable electronic interactions, leads to the formation of one enantiomer over the other.
Modeling also helps to rationalize regioselectivity. For example, in reactions with nucleophiles, this compound presents multiple electrophilic sites. Computational models can predict which site is more susceptible to attack by calculating properties like the distribution of electrostatic potential or the coefficients of the LUMO. Studies on related bromocinnamaldehyde derivatives have suggested that steric factors, in addition to electronic properties, play a significant role in determining reactivity and can be effectively studied through modeling. maynoothuniversity.ie The presence of electron-withdrawing groups, such as the bromine at the alpha position, is known to enhance the reactivity of the aldehyde group. google.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. researchgate.net While often applied to biological activity, QSAR principles can also be used to understand and predict non-biological activities, such as catalytic efficiency or reaction rates. maynoothuniversity.ie
For derivatives of cinnamaldehyde, QSAR-like studies have been conducted to correlate their structural or electronic properties with specific outcomes. researchgate.net A key descriptor used in these studies is the computationally derived global electrophilicity index (ω). maynoothuniversity.ie Research has shown a correlation between this index and the antibacterial activity of various cinnamaldehyde derivatives, suggesting that a more electrophilic character enhances activity. maynoothuniversity.ieresearchgate.net This principle can be extended to predict the efficiency of this compound in reactions where its electrophilicity is the driving force. By calculating descriptors for a series of related substrates, a model can be built to predict, for example, how changes in the substitution pattern on the phenyl ring would affect the yield or rate of a particular catalytic reaction. researchgate.net
Applications in Advanced Materials Science and Catalyst Design
Precursor for Polymer Synthesis
Alpha-bromocinnamaldehyde serves as a valuable monomer in the synthesis of novel polymers with specialized properties. Its ability to undergo polymerization and be incorporated into polymer chains can impart desirable characteristics such as thermal stability and specific optoelectronic properties.
One notable application involves its use in the creation of pyrazole-based polymers. For instance, α-bromocinnamaldehyde can be coupled with aryl halides through a Masuda borylation Suzuki cross-coupling reaction. This initial step is followed by cyclization with tosylhydrazine to produce pyrazole (B372694) monomers. These monomers can then be used in polymer synthesis to create high molecular weight pyrazole-based polymers. Such polymers have been shown to be fluorescent in solution, capable of forming thin films, and possess high thermal stability and optical refraction. beilstein-journals.org
The incorporation of the bromocinnamaldehyde moiety into polymer structures can significantly enhance their properties. For example, polyimides containing 4-bromocinnamaldehyde (B15041) have demonstrated glass transition temperatures exceeding 250°C, rendering them suitable for applications requiring high-performance coatings. vulcanchem.com
Ligand and Organocatalyst Design
The reactivity of this compound makes it a crucial component in the design of ligands and organocatalysts, particularly in the field of asymmetric catalysis. Chiral N-heterocyclic carbenes (NHCs) have been effectively used as organocatalysts in reactions involving α-bromocinnamaldehyde. rsc.org
A key strategy involves the reaction of an NHC with α-bromocinnamaldehyde to form a Breslow intermediate. This intermediate can then eliminate a bromide ion to generate an α,β-unsaturated acyl azolium intermediate. rsc.orgthieme-connect.de This highly reactive species is a powerful tool in various catalytic cycloaddition reactions for the synthesis of complex chiral molecules. rsc.orgrsc.org
For example, NHC-catalyzed asymmetric [3+3] cycloaddition reactions of α-bromocinnamaldehyde with other substrates have been developed to construct chiral dihydropyran-2-one skeletons with excellent enantioselectivities. researchgate.net In some cases, the NHC can act as both an organocatalyst and a ligand for a metal co-catalyst, such as copper, in cooperative catalytic systems. This dual role allows for highly efficient and stereoselective annulation reactions. researchgate.net
The ability to fine-tune the reaction conditions and the structure of the NHC catalyst allows for the synthesis of a wide range of enantiomerically enriched heterocyclic compounds, highlighting the importance of α-bromocinnamaldehyde in modern organocatalysis. rsc.orgresearchgate.net
Building Blocks in Organic Synthesis for Complex Molecules
This compound is a versatile and fundamental building block in organic synthesis, providing access to a wide variety of complex molecular architectures. cymitquimica.comcymitquimica.com Its multiple reactive sites allow for a range of transformations, including additions to the carbonyl group, reactions at the double bond, and substitutions of the bromine atom.
One significant application is in multicomponent reactions for the synthesis of heterocyclic compounds like pyrazoles. beilstein-journals.org For example, a one-pot procedure involving the borylation of aryl halides followed by a Suzuki cross-coupling with α-bromocinnamaldehyde generates an intermediate that can be cyclized with tosylhydrazine to yield 3,4-biarylpyrazoles. beilstein-journals.orgbeilstein-journals.org This method allows for the introduction of diverse aryl substituents.
Furthermore, α-bromocinnamaldehyde is a precursor for the synthesis of Ramirez ylides. These phosphorus ylides can be formed from the Morita-Baylis-Hillman acetates of α-bromocinnamaldehyde and are involved in intramolecular conjugate additions. researchgate.net The compound also serves as a starting material for the synthesis of various other complex molecules through sequential reactions such as bromination, Wittig reactions, and electrocyclization. researchgate.net
Intermediates for Photochemical Carbon-Carbon Bond-Forming Processes
This compound plays a role as an intermediate in photochemical reactions, particularly those involving the formation of carbon-carbon bonds. These light-induced transformations offer green and efficient synthetic routes.
An example of its application is in the photoinduced dehalogenation of α-bromocinnamaldehyde itself. In the presence of a photosensitizer, such as a peri-xanthenoxanthene (PXX) derivative, and a sacrificial electron donor, α-bromocinnamaldehyde can be converted to a mixture of E and Z isomers of cinnamaldehyde (B126680) upon irradiation with light. cardiff.ac.uk This reaction demonstrates the potential for using light to initiate radical reactions involving the carbon-bromine bond.
Additionally, α-bromocinnamaldehyde can participate in visible-light-promoted aminothiolation reactions. These processes can be part of a cascade reaction to form complex heterocyclic structures. researchgate.net The ability to initiate reactions using visible light makes these methods highly attractive from a green chemistry perspective.
Future Research Trajectories and Emerging Avenues
Development of Novel Organocatalytic Systems
A significant frontier in the application of alpha-bromocinnamaldehyde lies in the development of new organocatalytic systems, particularly those utilizing N-Heterocyclic Carbenes (NHCs). NHC catalysis has proven exceptionally effective in activating this compound. The reaction typically begins with the NHC catalyst adding to the aldehyde, forming a Breslow intermediate. This intermediate then eliminates the bromide anion to generate a highly reactive α,β-unsaturated acyl azolium intermediate. researchgate.netnih.govrsc.org This key intermediate serves as a versatile electrophilic synthon for a variety of asymmetric annulation and cycloaddition reactions. nih.govpreprints.orgrsc.org
Future research is focused on designing new chiral NHC catalysts to improve enantioselectivity and expand the scope of reactions. For instance, NHC-catalyzed dynamic kinetic resolution of racemic starting materials using this compound as an acylating agent is an emerging area for creating axially chiral biaryls. rsc.org Cooperative catalysis, which combines NHCs with other catalytic species like Lewis acids or even transition metals, is another promising direction. preprints.orgresearchgate.net This dual-catalysis approach can unlock novel reactivity and provide enhanced control over complex cascade reactions, leading to the efficient synthesis of intricate molecular scaffolds from simple precursors.
The table below summarizes representative organocatalytic systems employing this compound for the synthesis of complex molecules.
| Catalyst Type | Reaction Partner(s) | Key Intermediate | Product Skeleton | Ref. |
| Chiral NHC | 3-Aminooxindoles | α,β-Unsaturated Acyl Azolium | Spiroxindole γ-butyro-lactam | nih.gov |
| Chiral NHC | 3-Formylindol-2-methylmalonates | α,β-Unsaturated Acyl Azolium | Azepino[1,2-a]indole | nih.govrsc.org |
| Chiral NHC | β-Ketoester Indoles | α,β-Unsaturated Acyl Azolium | 6-(Indole-2-yl)-3,4-dihydropyran-2-one | researchgate.netoaes.cc |
| Chiral NHC | 2-Aminophenylenone | α,β-Unsaturated Acyl Azolium | Dihydropyranone Derivative | preprints.org |
| Chiral NHC | Indole-derived Hydrazones | α,β-Unsaturated Acyl Azolium | Pyrroloindolone | wiley.com |
Exploration of Unconventional Reactivity Modes
Beyond its well-established role in generating acyl azolium intermediates, this compound is at the center of research exploring more unconventional modes of reactivity. These new approaches leverage its unique structure to participate in transformations not accessible through traditional pathways.
One such unconventional application is its use as an alkyne surrogate . In these reactions, this compound mimics the reactivity of an alkyne through a cycloaddition-elimination sequence. For example, in 1,3-dipolar cycloadditions with nitrile imines, it reacts to form a bromopyrazoline intermediate which readily undergoes dehydrobromination to yield fully aromatic, tetrasubstituted pyrazoles. nih.gov This strategy circumvents the need for potentially unstable or difficult-to-handle alkynes while achieving high regioselectivity. nih.govresearchgate.netresearchgate.net
Another emerging area is the use of this compound in photoinduced reactions . Researchers have developed a visible-light-promoted, metal-free catalytic system for the aminothiolation of this compound. acs.org This process involves two distinct photoinduced steps and allows for the synthesis of diverse imidazo[2,1-b]thiazole (B1210989) derivatives under mild, room-temperature conditions. acs.orgresearchgate.netacs.org This method highlights the potential to harness light energy to drive unique bond-forming cascades that are otherwise challenging, opening new avenues for green and sustainable chemistry. sioc-journal.cn
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with advanced technologies like flow chemistry and automated synthesis represents a major leap toward more efficient, safer, and scalable chemical production. While direct, published examples of this compound in these systems are still emerging, the potential benefits are clear based on the technology's proven advantages.
Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and residence time. numberanalytics.com This enhanced control is particularly beneficial for reactions involving highly reactive or unstable intermediates, such as the acyl azolium species generated from this compound, or for managing exothermic processes. This can lead to higher yields, improved selectivity, and safer operation compared to traditional batch methods.
Computational Design of this compound-Derived Molecules with Tailored Reactivity
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules and reactions involving this compound. By using theoretical models, researchers can predict molecular properties and reaction outcomes, thereby guiding experimental work and reducing trial-and-error.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of this compound derivatives with their biological activities. ncsu.educonicet.gov.arbeilstein-journals.org For instance, QSAR studies have established linear relationships between specific molecular descriptors (like polarity and electronic properties) and the antifungal or insect-repellent effects of these compounds. conicet.gov.arscience.gov Such models allow for the in silico design of new derivatives with potentially enhanced potency before they are ever synthesized in the lab. ncsu.edu
Density Functional Theory (DFT) calculations provide deeper insights into reaction mechanisms and the origins of stereoselectivity. DFT has been used to study the electronic properties of this compound, confirming that electron-withdrawing substituents (like the bromine atom) are key to its biological activity. Furthermore, computational studies have been instrumental in understanding the catalytic cycles of NHC-catalyzed reactions, helping to explain how chiral catalysts control the enantioselectivity of the final products. researchgate.net
| Computational Method | Area of Application | Research Focus | Key Insight | Ref. |
| QSAR | Antifungal/Insecticidal Activity | Predicting bioactivity based on molecular structure | Molecular polarity and electronic population significantly affect antifungal activity. | ncsu.eduscience.gov |
| QSAR | Repellent Activity | Correlating chemical structure with repellent effects against insects | A linear relationship exists between toxicity values and specific orbital electronegativity differences. | conicet.gov.ar |
| DFT | Reaction Mechanism | Elucidating the role of electronic structure in biological activity | The electron-withdrawing nature of the bromine substituent is critical for antimicrobial effects. | |
| DFT | Asymmetric Catalysis | Understanding the origin of enantioselectivity in NHC-catalyzed reactions | Elucidating the transition states and non-covalent interactions that control stereochemical outcomes. | researchgate.net |
Expanding the Scope of Heterocyclic Synthesis from this compound
A major thrust of current and future research is to continuously expand the variety of heterocyclic structures that can be synthesized from this compound. Its ability to act as a versatile C3 synthon in NHC-catalyzed cycloadditions makes it an ideal starting point for constructing a wide range of ring systems, many of which are prevalent in pharmaceuticals and natural products.
Researchers are actively exploring novel cycloaddition strategies to build upon the existing foundation. This includes various formal cycloaddition reactions such as:
[3+2] Annulations: These reactions are used to construct five-membered rings. For example, reacting this compound with 3-aminooxindoles yields complex spiro-pyrrolidinyl-oxindoles, while reactions with indole-derived hydrazones produce pyrroloindolones. nih.govwiley.comrsc.org
[3+3] Annulations: This strategy is employed to synthesize six-membered heterocycles. A notable example is the reaction with β-ketoester indoles, which provides access to 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons with high enantioselectivity. researchgate.netrsc.orgoaes.cc
[3+4] Annulations: This approach enables the construction of seven-membered rings, which are often challenging to synthesize. The NHC-catalyzed reaction between this compound and indolyl-containing substrates has been shown to produce functionalized seven-membered azepino[1,2-a]indoles. nih.govrsc.org
Beyond these examples, this compound has been used in transition-metal-free annulations to create 3-formyl-imidazo[1,2-α]pyridines and pyrimidines, and in cascade reactions to form complex fused systems like tetrahydrochromeno[4,3-b]pyrroles. preprints.orgmdpi.comrsc.org The continued exploration of new reaction partners and catalytic systems will undoubtedly lead to the discovery of novel heterocyclic scaffolds with unique biological and material properties. beilstein-journals.orgbohrium.comacs.orgacs.org
Q & A
Q. What is the standard methodology for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Br-CA against Escherichia coli?
- Methodological Answer : MIC is determined using a 96-well microdilution assay. Br-CA is serially diluted (e.g., 0–100 μg/mL) in LB broth inoculated with E. coli (e.g., strain MG1655). After 24 hours at 37°C, OD600 values are measured; MIC is defined as the lowest concentration showing no significant growth. For MBC, aliquots from MIC wells are plated on agar, and MBC is the lowest concentration yielding no colonies after 24 hours. French standards classify Br-CA as bactericidal if MBC ≤ 4×MIC .
Q. Does Br-CA’s bactericidal activity rely on reactive oxygen species (ROS) generation?
- Methodological Answer : To test ROS involvement, hydroxyl radical scavengers (e.g., thiourea, Thio) or iron chelators (e.g., DTPA) are pre-incubated with E. coli before Br-CA exposure. Experimental data show no reduction in Br-CA’s efficacy with Thio/DTPA, indicating ROS-independent killing. Notably, Thio even enhanced Br-CA’s activity, suggesting ROS may protect cells under stress .
Q. What is Br-CA’s efficacy against exponentially growing versus stationary-phase E. coli cells?
- Methodological Answer : In exponential-phase cells, 200 μg/mL Br-CA achieves >99% killing. For stationary-phase cells, higher concentrations (400 μg/mL) are required for complete eradication. Dose-response curves and colony-counting via drop-plate methods confirm this phase-dependent activity .
Advanced Research Questions
Q. How does Br-CA eliminate bacterial persister cells resistant to conventional antibiotics like ampicillin or ciprofloxacin?
- Methodological Answer : Persisters are induced via toxin overexpression (e.g., RelA for ppGpp-mediated persistence or TisB for ATP depletion). Br-CA (400 μg/mL) fully eradicates these persisters, even when ampicillin/ciprofloxacin fail. Mechanistic studies using ΔrecA mutants (blocked SOS response) show reduced persistence, linking Br-CA’s efficacy to SOS pathway disruption .
Q. Are there contradictions in Br-CA’s activity under different persistence-inducing conditions?
Q. What genetic or chemical pretreatments modulate Br-CA’s bactericidal effects?
- Methodological Answer : Pretreating E. coli with IPTG (inducing plasmid-borne toxins) or metabolic inhibitors (e.g., CCCP) alters persistence levels. Br-CA remains effective against IPTG-induced TisB-overexpressing cells but shows reduced activity in ΔrecA backgrounds, highlighting SOS pathway involvement .
Safety and Methodological Considerations
- Toxicity Screening : Br-CA shows dose-independent genotoxicity in Ames tests but no confirmed carcinogenicity. Researchers should use LD50 guidelines (≥2000 mg/kg, oral acute toxicity Category 4) for handling .
- Statistical Validation : Use triplicate experiments with mean ± SEM and SPSS for ANOVA (p<0.05 significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
